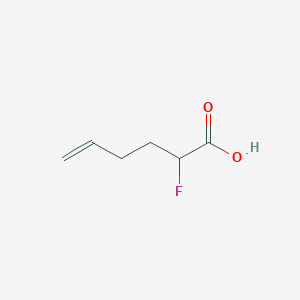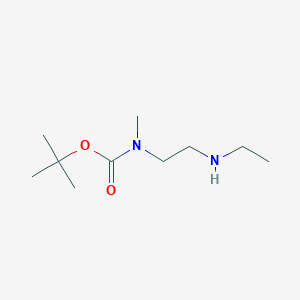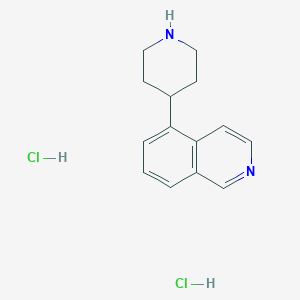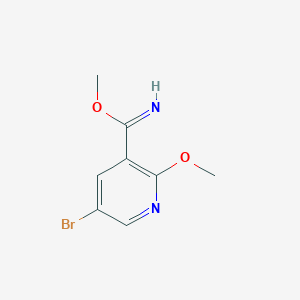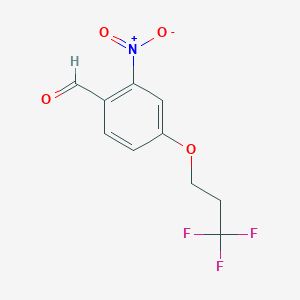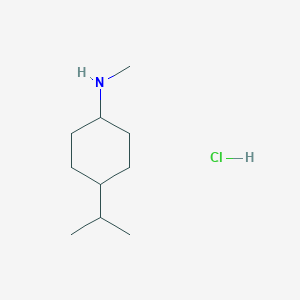
4-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide
Overview
Description
Scientific Research Applications
Corrosion Inhibition
A study conducted by Wang et al. (2006) utilized density functional theory (DFT) to investigate the inhibition efficiencies of bipyrazolic-type organic compounds, including derivatives similar to "4-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide," as corrosion inhibitors. The study found that certain parameters such as EHOMO, ELUMO, and the gap energy are related to the compounds' efficiency in corrosion inhibition, with the results aligning well with experimental data (Wang et al., 2006).
Anticancer Activity
Research by Ghorab et al. (2014) synthesized pyrazolone derivatives bearing biologically active moieties using 4-aminoantipyrine as a key intermediate. These compounds showed significant anticancer activity against a human tumor breast cancer cell line, MCF7, indicating the potential therapeutic applications of these derivatives (Ghorab et al., 2014).
Antimicrobial Properties
Hafez et al. (2016) developed novel pyrazole derivatives with potential antimicrobial and anticancer agents, demonstrating that certain compounds exhibited higher anticancer activity than the reference drug, doxorubicin, and also showed good to excellent antimicrobial activity (Hafez et al., 2016).
Material Science
Aly and El-Mohdy (2015) modified radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels through condensation with various amine compounds, including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one, to form amine-treated polymers. These modified polymers showed increased thermal stability and promising biological activities, suggesting their potential use in medical applications (Aly & El-Mohdy, 2015).
Mechanism of Action
Target of Action
The primary targets of 4-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively , two communicable and devastating tropical diseases affecting more than 500 million people worldwide .
Mode of Action
The compound interacts with its targets by inhibiting their growth and replication. The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of this compound . The compound also showed significant inhibition effects against Plasmodium berghei .
Biochemical Pathways
It is known that the compound interferes with the life cycle of the parasites, inhibiting their growth and replication .
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it has good bioavailability .
Result of Action
The result of the action of this compound is the inhibition of the growth and replication of Leishmania aethiopica and Plasmodium berghei . This leads to a reduction in the severity of the diseases caused by these parasites .
Biochemical Analysis
Biochemical Properties
4-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system . This interaction can affect nerve impulse transmission, leading to changes in behavior and movement. Additionally, this compound has been linked to oxidative stress responses, influencing the levels of reactive oxygen species and malondialdehyde, a biomarker for oxidative injury .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of acetylcholinesterase in the brain, leading to alterations in nerve impulse transmission and behavior . Furthermore, its impact on oxidative stress can lead to changes in cellular components, including DNA, proteins, and lipids .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with acetylcholinesterase results in the inhibition of the enzyme’s activity, affecting nerve impulse transmission . Additionally, it can influence gene expression by modulating the levels of reactive oxygen species and other signaling molecules .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound’s stability can be influenced by various factors, including temperature, pH, and the presence of other chemicals. Studies have shown that its effects on cellular function can vary, with prolonged exposure leading to changes in oxidative stress levels and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and reducing oxidative stress. At higher doses, it can lead to toxic or adverse effects, including behavioral changes and impaired movement . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and influence metabolic flux and metabolite levels. For instance, its interaction with acetylcholinesterase and other enzymes can affect the levels of acetylcholine and other neurotransmitters in the nervous system . Additionally, its role in oxidative stress responses can influence the levels of reactive oxygen species and other metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. It interacts with specific transporters and binding proteins that facilitate its movement across cell membranes and its localization within different cellular compartments . These interactions can influence its accumulation and activity in specific tissues, affecting its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for its function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with acetylcholinesterase in the nervous system can localize it to synaptic regions, where it exerts its effects on nerve impulse transmission . Additionally, its role in oxidative stress responses can influence its localization to mitochondria and other organelles involved in reactive oxygen species production .
Properties
IUPAC Name |
4-amino-N-(2,5-dimethylpyrazol-3-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-7-6-8(13(2)12-7)11-9(14)4-3-5-10/h6H,3-5,10H2,1-2H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCHGNMVCOXZGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCCN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




